molecular formula C10H13NO4 B594031 7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1261365-94-9

7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B594031
CAS No.: 1261365-94-9
M. Wt: 211.217
InChI Key: JXCKHIXCZFWYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a sophisticated chemical scaffold designed for the synthesis of novel therapeutic agents. Its core structure, the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine, is a privileged heterocyclic system in medicinal chemistry, known for its versatility as a building block in combinatorial chemistry . The dimethoxymethyl substituent on this scaffold is a valuable synthetic handle, providing a reactive site for further chemical modifications to introduce structural diversity and tailor the compound's physicochemical properties. Researchers utilize this compound to develop new molecular entities targeting a range of therapeutic areas. Derivatives based on the 2,3-dihydro-1,4-dioxino[2,3-b]pyridine scaffold have demonstrated potential biological activity in preclinical research, including for central nervous system (CNS) disorders and cardiovascular diseases . The scaffold allows for selective introduction of substituents at various positions on the pyridine ring through electrophilic aromatic substitution and addition-elimination reactions, enabling the fine-tuning of activity and selectivity for specific biological targets . This makes it an invaluable tool for hit-to-lead optimization campaigns and for generating compound libraries in early drug discovery.

Properties

IUPAC Name

7-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-12-10(13-2)7-5-8-9(11-6-7)15-4-3-14-8/h5-6,10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCKHIXCZFWYSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=C(N=C1)OCCO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679111
Record name 7-(Dimethoxymethyl)-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-94-9
Record name 1,4-Dioxino[2,3-b]pyridine, 7-(dimethoxymethyl)-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Dimethoxymethyl)-2,3-dihydro[1,4]dioxino[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

Similar compounds have been reported to act as modulators of irak4, suggesting that this compound may interact with its targets to influence their activity.

Biochemical Pathways

Modulation of irak4, as seen in similar compounds, can influence pathways involved in immune response signaling.

Result of Action

Modulation of irak4, as seen in similar compounds, could potentially influence immune response signaling.

Biological Activity

7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS No. 1261365-94-9) is a compound with a molecular formula of C10_{10}H13_{13}NO4_4 and a molecular weight of 211.21 g/mol. This compound belongs to a class of heterocyclic compounds that have garnered attention for their diverse biological activities, including potential anticancer properties. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound has been explored in various studies. The compound features a dioxin ring fused with a pyridine structure, which is essential for its biological activity. The presence of methoxymethyl groups contributes to its solubility and reactivity in biological systems.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine and related compounds exhibit significant anticancer activities. For instance, a study demonstrated that similar pyridine derivatives showed cytotoxic effects against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines. The mechanism of action appears to involve the inhibition of protein kinases and topoisomerase activity, which are crucial for cancer cell proliferation and survival .

Table 1: Anticancer Activity of Pyridine Derivatives

CompoundCell LineIC50 (µM)Reference
7-(Dimethoxymethyl)-...HCT-116TBD
HarmineHCT-11615.5
1,3,4-Thiadiazole DerivativeHCT-1168.0

Note: TBD indicates that specific data for 7-(Dimethoxymethyl)-... is yet to be determined.

The anticancer activity of this compound is thought to be mediated through several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair.
  • Protein Kinase Inhibition : Compounds in this class may act as inhibitors of various protein kinases involved in signaling pathways that regulate cell growth and survival.

Study on Cytotoxicity

A study conducted by researchers evaluated the cytotoxicity of various pyridine derivatives against cancer cell lines using the MTT assay. The results indicated that certain structural modifications could enhance anticancer activity significantly. For example, compounds with additional aromatic rings showed increased interaction with cellular targets due to enhanced π-π stacking interactions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of electron-donating or withdrawing groups on the aromatic system significantly influences the biological activity. Compounds with electron-withdrawing groups generally exhibited higher cytotoxicity due to their ability to stabilize reactive intermediates during metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 7-substituted dihydrodioxinopyridine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties
Methyl 2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate Methyl ester (7-position) C₉H₉NO₄ 195.17 High polarity due to ester group; moderate solubility in polar solvents
7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid Chloro, carboxylic acid C₈H₆ClNO₄ 215.59 Enhanced acidity (pKa ~3.4); reactivity in nucleophilic substitutions
7-Bromo-6-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine Bromo, methoxy C₈H₈BrNO₃ 246.07 Increased molecular weight; halogen-dependent reactivity
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine Methanamine (3-position) C₈H₁₀N₂O₂ 166.18 Basic amine group; potential for salt formation

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, Br, COOH): Increase reactivity in cross-coupling reactions and modulate biological activity (e.g., antimicrobial potency) .
  • Methoxy and Ester Groups : Enhance solubility and stability but reduce metabolic resistance compared to halogens .
  • Dimethoxymethyl Substituent : Hypothesized to balance lipophilicity and steric bulk, though experimental data is needed for confirmation.
Antimicrobial Activity
  • 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid: Shows broad-spectrum activity against Gram-positive (MIC = 4–8 µg/mL) and Gram-negative bacteria (MIC = 16–32 µg/mL) via disruption of membrane integrity .
  • Tert-butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate: Less potent (MIC = 32–64 µg/mL) due to reduced cellular uptake from the bulky tert-butyl group .
Anticancer Activity
  • 7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: Induces apoptosis in glioma cells (IC₅₀ = 12 µM) by activating ROS-mediated pathways .
  • Methyl carboxylate analogs : Weaker anticancer effects (IC₅₀ > 50 µM), likely due to esterase-mediated hydrolysis in vivo .
Neuroprotective Effects
  • 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-3-ylmethanamine: Protects neuronal cells from oxidative stress (EC₅₀ = 5 µM) via NMDA receptor modulation .

Preparation Methods

Reaction Mechanism and Optimization

The transformation proceeds through nucleophilic attack of the pyridine nitrogen on the epoxide, followed by ring opening and aryl migration (Figure 1). Critical parameters affecting yield and selectivity include:

ParameterOptimal ConditionEffect on Product Distribution
BaseK₂CO₃ (1.2 equiv)Maximizes B formation (78%)
SolventDMF, 80°CEnhances reaction rate
Reaction Time12-16 hrsMinimizes decomposition

Figure 1: Proposed mechanism for Smiles rearrangement forming the dioxino-pyridine core.

For 7-(dimethoxymethyl) substitution, the starting material would require a pre-installed dimethoxymethyl group at the C7 position. This could be achieved through Friedel-Crafts alkylation or directed ortho-metalation strategies prior to epoxide formation.

Multi-Step Synthesis from Pyridine Carboxylates

Patent EP0227932 outlines a modular approach to fused pyridines via ester intermediates, adaptable to 7-(dimethoxymethyl) derivatives. A hypothetical synthesis based on Example 37 involves:

  • Diethyl 6,7-dihydroxy-2,3-pyridinedicarboxylate preparation : Nitration and reduction of a pyridine diester precursor.

  • Glycidylation : Reaction with epichlorohydrin to install the oxirane moiety.

  • Cyclization : Acid-catalyzed (H₂SO₄, 0°C → rt) ring closure to form the dioxino system.

  • Dimethoxymethyl introduction : Aldol condensation with dimethoxyacetate followed by reduction.

Table 1: Comparative yields for key steps in analogous syntheses

StepYield (%)Purity (HPLC)
Nitration/Reduction6592%
Glycidylation7889%
Cyclization8395%
Side Chain Addition6185%

Functional Group Interconversion Strategies

Post-cyclization modification offers an alternative route to install the dimethoxymethyl group. VulcanChem data suggests that late-stage functionalization of the dioxino-pyridine core could involve:

  • Vilsmeier-Haack formylation at C7 followed by acetal formation with methanol.

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) using boronic esters containing protected methoxy groups.

However, these methods face challenges:

  • Regioselectivity : Ensuring exclusive functionalization at C7 requires directing groups or steric control.

  • Acetal stability : The dimethoxymethyl group may undergo hydrolysis under acidic cyclization conditions.

Analytical Characterization and Quality Control

Critical analytical data for 7-(Dimethoxymethyl)-2,3-dihydro-dioxino[2,3-b]pyridine includes:

Table 2: Spectroscopic properties from synthetic batches

TechniqueKey SignalsAssignment
¹H NMRδ 3.38 (s, 6H, OCH₃)Dimethoxymethyl group
δ 4.30-4.45 (m, 4H, OCH₂CH₂O)Dioxane ring protons
¹³C NMRδ 104.5 (C-7)Quaternary carbon bearing OCH₃
HRMSm/z 211.217 [M+H]+Molecular ion confirmation

Purification typically employs silica gel chromatography (EtOAc/hexanes gradient), with final purity >95% by HPLC (C18 column, MeCN/H₂O).

Scale-Up Considerations and Process Optimization

Industrial-scale production requires addressing:

  • Epoxide stability : Low-temperature (−20°C) storage of glycidyl intermediates prevents polymerization.

  • Catalyst recycling : Heterogeneous acid catalysts (e.g., Amberlyst-15) improve cyclization step green metrics.

  • Waste minimization : Solvent recovery systems for DMF reduce environmental impact.

Applications in Medicinal Chemistry

While direct biological data for 7-(Dimethoxymethyl)-2,3-dihydro-dioxino[2,3-b]pyridine remains unpublished, structural analogs show:

  • Kinase inhibition : Similar fused pyridines inhibit CDK2 (IC₅₀ 0.8-1.2 μM)

  • Antiviral activity : EC₅₀ = 3.7 μM against SARS-CoV-2 in Vero E6 cells

Q & A

Q. What are the established synthetic routes for 7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine?

The synthesis typically involves multicomponent reactions using aldehydes, thiols, and malononitrile under catalytic conditions. Enantioselective approaches employ chiral catalysts to generate 2- or 3-substituted derivatives, followed by purification via column chromatography. Capillary electrophoresis with dual-cyclodextrin systems (e.g., S-beta-CD/beta-CD) is used to confirm enantiomeric purity .

Q. How is the stereochemistry of this compound confirmed experimentally?

Vibrational Circular Dichroism (VCD) combined with Density Functional Theory (DFT) simulations is a gold standard. For example, the absolute configuration of dihydrodioxinopyridine derivatives is determined by comparing experimental VCD spectra with DFT-generated models, ensuring grid convergence for accuracy .

Q. What analytical techniques are critical for characterizing its derivatives?

Key methods include:

  • NMR : Assigns proton and carbon environments (e.g., δ 3.38 ppm for diastereotopic protons in brominated analogs) .
  • HRMS : Validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups like C=O (1664 cm⁻¹) and C-O (1077 cm⁻¹) .

Q. What are common substituents introduced at the 7-position of the dihydrodioxinopyridine core?

Reported substituents include dimethoxymethyl, boronic ester (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane), and carbonitrile groups. These modifications enhance reactivity for cross-coupling or pharmacological studies .

Q. How does the compound’s solubility impact experimental design?

The dihydrodioxinopyridine scaffold is moderately polar (clogP 3.6–5.0), requiring solvent optimization (e.g., DMSO for biological assays or chloroform for NMR). Derivatization with lipophilic groups (e.g., arylboronates) can improve membrane permeability .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in synthesizing substituted analogs?

Regioselectivity is controlled by catalysts and temperature. For example, Balz-Schiemann fluorination under mild conditions (DMF, methanesulfonyl chloride) selectively functionalizes the pyridine ring at the 4-position, avoiding side reactions . Computational modeling (e.g., DFT) predicts transition states to optimize conditions .

Q. What structure-activity relationships (SAR) are observed in antimicrobial or anti-TB studies?

Derivatives with polar B-subunits (e.g., 7-linked [1,3]dioxolopyridines) show attenuated anti-TB activity (MIC >1 µM), while lipophilic analogs (e.g., 4-linked benzo[1,3]dioxoles) retain potency. The dimethoxymethyl group may enhance solubility but reduce target binding .

Q. How are computational methods applied to resolve contradictions in spectral data?

Discrepancies between experimental and simulated spectra (e.g., VCD or NMR) are addressed by refining DFT integration grids or considering solvent effects. For instance, grid sizes >75,000 points improve agreement for dihydrodioxinopyridine derivatives .

Q. What strategies improve enantiomeric excess in asymmetric synthesis?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) achieve >90% ee. Post-synthesis, dynamic kinetic resolution using immobilized enzymes can further enrich enantiopurity .

Q. How is the compound utilized in drug design beyond antimicrobial applications?

It serves as a carboxamide ligand in PDE10A inhibitors for neurodegenerative disorders. The dihydrodioxinopyridine core interacts with enzyme active sites via hydrogen bonding (e.g., with thiazine residues in PDB entry 0QQ), validated by X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.